REACTION_CXSMILES
|
[C:1]([C:3]1[CH:11]=[CH:10][CH:9]=[C:8]2[C:4]=1[CH2:5][N:6]([CH:13]([CH2:17][CH2:18][C:19](=[O:21])[NH2:20])[C:14](O)=[O:15])[C:7]2=[O:12])#[N:2]>C(#N)C>[O:15]=[C:14]1[CH:13]([N:6]2[CH2:5][C:4]3[C:3]([C:1]#[N:2])=[CH:11][CH:10]=[CH:9][C:8]=3[C:7]2=[O:12])[CH2:17][CH2:18][C:19](=[O:21])[NH:20]1
|
Name
|
2-(4-cyano-1-oxoisoindolin-2-yl)-4carbamoylbutanoic acid
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Quantity
|
0.6 g
|
Type
|
reactant
|
Smiles
|
C(#N)C1=C2CN(C(C2=CC=C1)=O)C(C(=O)O)CCC(N)=O
|
Name
|
1,1-carbonyldiimidazole
|
Quantity
|
0.44 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 2 hours
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
filtered
|
Name
|
|
Type
|
product
|
Smiles
|
O=C1NC(CCC1N1C(C=2C=CC=C(C2C1)C#N)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.44 g | |
YIELD: PERCENTYIELD | 83% | |
YIELD: CALCULATEDPERCENTYIELD | 78.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |